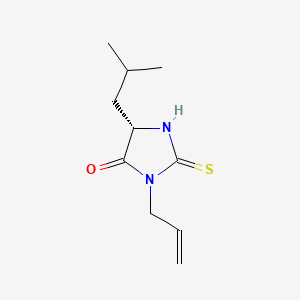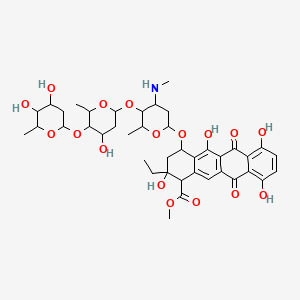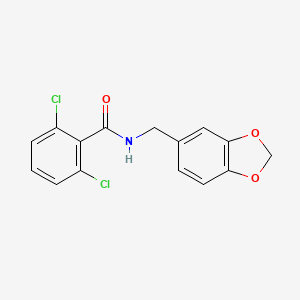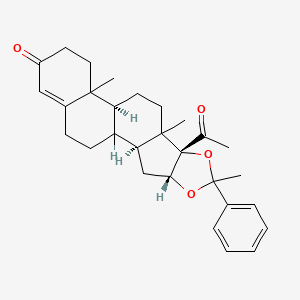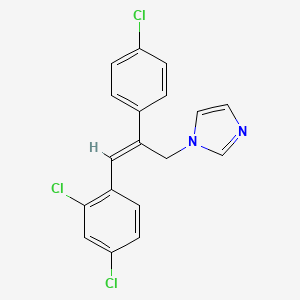
Valerato de betametasona
Descripción general
Descripción
El valerato de betametasona es un éster glucocorticoide sintético, específicamente el éster 17-valerato de la betametasona. Se utiliza ampliamente en dermatología por sus propiedades antiinflamatorias e inmunosupresoras. El this compound se emplea comúnmente en el tratamiento de diversas afecciones cutáneas como el eccema, la psoriasis y la dermatitis debido a su eficacia y menor incidencia de efectos adversos inducidos por esteroides en comparación con otros glucocorticoides .
Aplicaciones Científicas De Investigación
El valerato de betametasona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo y validación de métodos cromatográficos.
Biología: El this compound se emplea en estudios que investigan los mecanismos de acción de los glucocorticoides y sus efectos sobre los procesos celulares.
Medicina: El compuesto se utiliza ampliamente en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de afecciones cutáneas inflamatorias. También se estudia su posible uso en el manejo de otras enfermedades inflamatorias.
Industria: El this compound se utiliza en la formulación de productos farmacéuticos tópicos, incluidas cremas, ungüentos y lociones
Mecanismo De Acción
El valerato de betametasona ejerce sus efectos a través de su actividad glucocorticoide. Se une a los receptores de glucocorticoides en el citoplasma, formando un complejo receptor-ligando. Este complejo se transloca al núcleo, donde se une a los elementos de respuesta de glucocorticoides en el ADN, modulando la transcripción de los genes diana. El compuesto inhibe la producción de citoquinas y mediadores proinflamatorios, lo que reduce la inflamación y las respuestas inmunitarias .
Compuestos similares:
- Dipropionato de betametasona
- Propionato de clobetasol
- Valerato de hidrocortisona
Comparación: El this compound es único en su equilibrio de potencia y seguridad. En comparación con el dipropionato de betametasona y el propionato de clobetasol, el this compound tiene una potencia menor, lo que se traduce en un riesgo reducido de efectos adversos. es más potente que el valerato de hidrocortisona, lo que lo hace más eficaz en el tratamiento de afecciones cutáneas inflamatorias moderadas a graves .
El this compound destaca por su favorable perfil de seguridad y eficacia, lo que lo convierte en una opción preferida para el manejo a largo plazo de afecciones cutáneas crónicas.
Análisis Bioquímico
Biochemical Properties
Betamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties . It interacts with glucocorticoid receptors in the cytoplasm of sensitive cells, forming a steroid-receptor complex . This complex then enters the nucleus, where it binds to chromatin, resulting in changes in gene transcription .
Cellular Effects
Betamethasone valerate has been shown to reduce inflammation, itching, and redness in various skin conditions . It achieves this by suppressing the immune response, reducing the release of inflammatory substances like cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of betamethasone valerate involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of betamethasone valerate can change over time in laboratory settings. For instance, it has been shown that betamethasone valerate can cause temporary suppression of adrenal function . No quantifiable amounts of free betamethasone were detectable in any of the preparations, indicating that betamethasone valerate is stable over time .
Dosage Effects in Animal Models
In animal models, the effects of betamethasone valerate can vary with different dosages . For instance, in dogs, daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate per kg body weight resulted in reduced body weight gain, leukopenia, lymphopenia, and eosinopenia, and thymic and adrenal atrophy .
Metabolic Pathways
Once absorbed through the skin, betamethasone valerate is metabolized, primarily in the liver, and then excreted by the kidneys . Some corticosteroids and their metabolites are also excreted in the bile .
Transport and Distribution
Betamethasone valerate is widely distributed to the tissues . In pregnant rats, concentrations of betamethasone valerate in maternal liver, kidneys, and adrenals and in the fetal membrane were higher than in maternal plasma .
Subcellular Localization
Betamethasone valerate, being a glucocorticoid, primarily acts within the cell nucleus. It forms a complex with the glucocorticoid receptor in the cytoplasm, which then translocates to the nucleus . Here, it binds to specific DNA sequences, leading to changes in gene transcription .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del valerato de betametasona implica la esterificación de la betametasona con ácido valérico. La reacción generalmente ocurre en presencia de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar el proceso de esterificación. El producto se purifica luego mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. Se emplean métodos avanzados de purificación, como la cromatografía líquida de alta resolución (HPLC), para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: El valerato de betametasona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de this compound.
Reducción: Las reacciones de reducción pueden convertir el this compound a su forma alcohólica correspondiente.
Hidrólisis: El enlace éster en el this compound se puede hidrolizar para producir betametasona y ácido valérico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la reacción de hidrólisis.
Principales productos formados:
Oxidación: Derivados de this compound.
Reducción: Alcohol de betametasona.
Hidrólisis: Betametasona y ácido valérico.
Comparación Con Compuestos Similares
- Betamethasone dipropionate
- Clobetasol propionate
- Hydrocortisone valerate
Comparison: Betamethasone valerate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, betamethasone valerate has a lower potency, which translates to a reduced risk of adverse effects. it is more potent than hydrocortisone valerate, making it more effective in treating moderate to severe inflammatory skin conditions .
Betamethasone valerate stands out due to its favorable safety profile and efficacy, making it a preferred choice for long-term management of chronic skin conditions.
Propiedades
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022673 | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-44-5 | |
| Record name | Betamethasone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone valerate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone valerate exert its anti-inflammatory effects?
A1: Betamethasone valerate, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:
- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []
- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []
- Cellular Immune Response Modulation: Betamethasone valerate inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []
Q2: What is the molecular formula and weight of betamethasone valerate?
A2: Betamethasone valerate has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []
Q3: What spectroscopic data is available for betamethasone valerate?
A3: The reference standard for betamethasone valerate exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.
Q4: How does the formulation of betamethasone valerate impact its stability?
A4: Betamethasone valerate can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.
- Cream vs. Ointment Base: Betamethasone valerate in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []
- Biopolymer Incorporation: Incorporation of betamethasone valerate and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []
- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect betamethasone valerate from UV-induced degradation. []
Q5: What is known about the absorption and distribution of topical betamethasone valerate?
A5: While primarily intended for topical application, betamethasone valerate can be absorbed systemically to some extent. Factors influencing absorption include:
- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]
- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]
Q6: Were there any studies on the long-term effects of betamethasone valerate?
A6: One study investigated the long-term use of betamethasone valerate aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]
Q7: What dermatological conditions has betamethasone valerate been studied for?
A7: Research has explored the efficacy of betamethasone valerate in various dermatological conditions:
- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]
- Atopic Dermatitis: Betamethasone valerate effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]
- Vitiligo: While effective, betamethasone valerate showed modest results in treating vitiligo, prompting investigations into combination therapies. []
- Phimosis: Topical betamethasone valerate, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]
- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]
Q8: What analytical methods are employed for the characterization and quantification of betamethasone valerate?
A8: Several analytical techniques are crucial in betamethasone valerate research:
- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of betamethasone valerate and its degradation products. [, ]
- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of betamethasone valerate in multi-component formulations. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of betamethasone valerate. []
Q9: What safety concerns are associated with betamethasone valerate?
A9: While generally safe for topical use, potential side effects associated with betamethasone valerate include:
- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]
- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


